molecular formula C19H22N2O4 B5153877 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B5153877
M. Wt: 342.4 g/mol
InChI Key: KYXYMTHHKSJJSJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-5-25-15-10-11-16(17(12-15)21(23)24)20-18(22)13-6-8-14(9-7-13)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXYMTHHKSJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-tert-butylbenzamide, undergoes nitration to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Ethoxylation: The nitro compound is then subjected to ethoxylation, where an ethoxy group is introduced. This can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: Finally, the ethoxylated nitro compound is coupled with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 4-tert-butyl-N-(4-amino-2-ethoxyphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide core.

Scientific Research Applications

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl and ethoxy groups contribute to the compound’s stability and lipophilicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical properties. The ethoxy group increases the compound’s lipophilicity, while the nitro group provides a site for reduction and further chemical modification. This combination of functional groups makes it a versatile compound for various research applications.

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